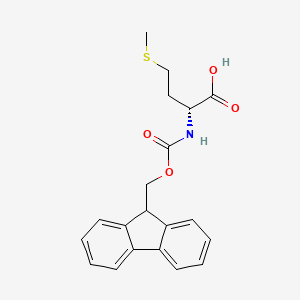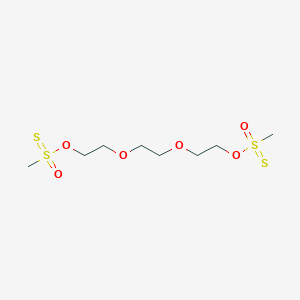![molecular formula C₁₆H₂₀F₃N₃O₈S B1142048 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine CAS No. 1313529-41-7](/img/new.no-structure.jpg)
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is a biochemical compound with the molecular formula C16H20F3N3O8S and a molecular weight of 471.41 g/mol . It is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of lysine, introduction of the mercapto group, and the attachment of the 4-nitrophenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and effectiveness of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is widely used in scientific research, including:
Biology: In proteomics for the study of protein interactions and modifications.
Industry: Used in the production of specialized biochemical reagents and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The nitrophenyl group can participate in various chemical reactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]ornithine
- 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]arginine
Uniqueness
Compared to similar compounds, 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Its structure allows for targeted interactions in proteomics research, making it a valuable tool in the study of protein chemistry .
Propriétés
Numéro CAS |
1313529-41-7 |
|---|---|
Formule moléculaire |
C₁₆H₂₀F₃N₃O₈S |
Poids moléculaire |
471.41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)
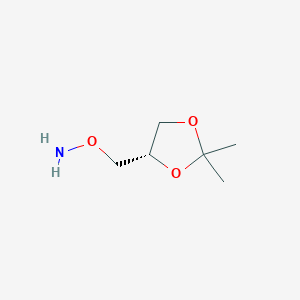
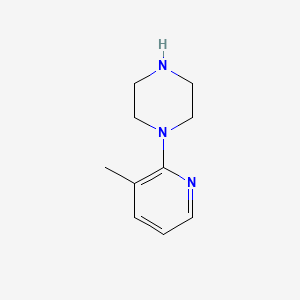
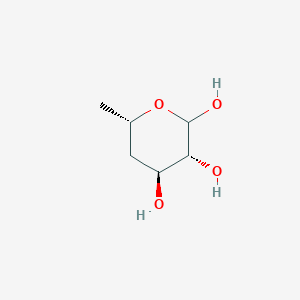
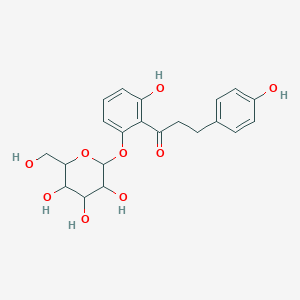
![VIC[mouse reduced]](/img/structure/B1141984.png)
